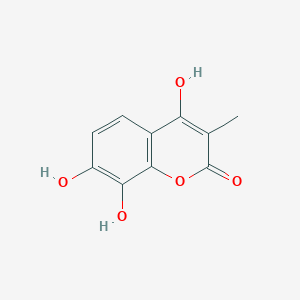
4-(2,6-Dimethylphenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dimethylphenoxy)phenol is an organic compound with the molecular formula C14H14O2 It is characterized by the presence of a phenol group substituted with a 2,6-dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylphenoxy)phenol typically involves the reaction of 2,6-dimethylphenol with a suitable phenol derivative under specific conditions. One common method involves the use of a copper-catalyzed oxidative coupling reaction. This reaction is carried out in the presence of a copper catalyst and an oxidizing agent, such as oxygen or hydrogen peroxide, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen, often in the presence of a copper catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated products.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,6-Dimethylphenoxy)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials, such as resins and coatings
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylphenoxy)phenol involves its interaction with various molecular targets. The phenol group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can interact with cellular components. The compound’s ability to undergo nucleophilic aromatic substitution also allows it to modify biological molecules, potentially leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: A precursor in the synthesis of 4-(2,6-Dimethylphenoxy)phenol.
4-Hydroxy-3,5,2’,6’-tetramethyldiphenyl ether: A structurally similar compound with different substitution patterns
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
10181-92-7 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-(2,6-dimethylphenoxy)phenol |
InChI |
InChI=1S/C14H14O2/c1-10-4-3-5-11(2)14(10)16-13-8-6-12(15)7-9-13/h3-9,15H,1-2H3 |
InChI Key |
SZCHWNULJFQZCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


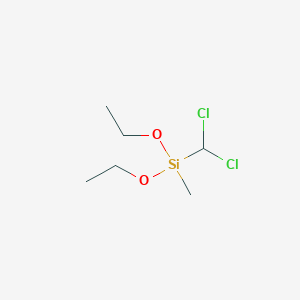
![6-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11892412.png)

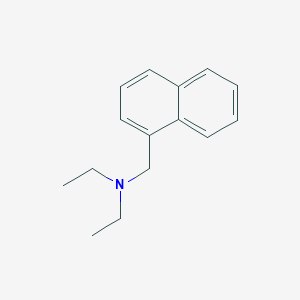

![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B11892445.png)
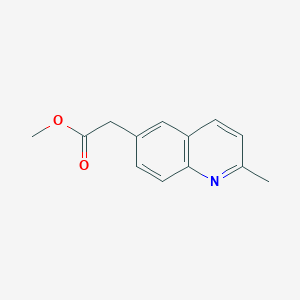

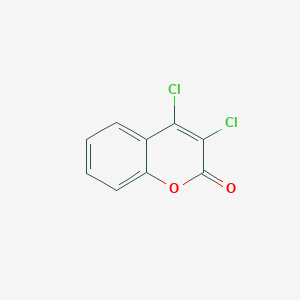
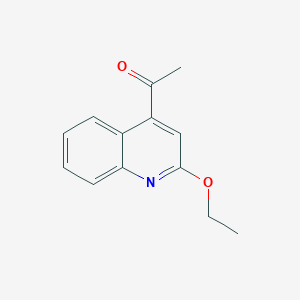
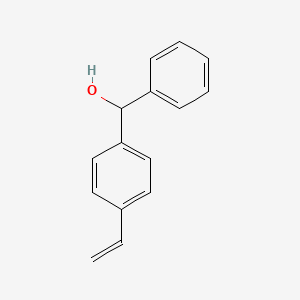
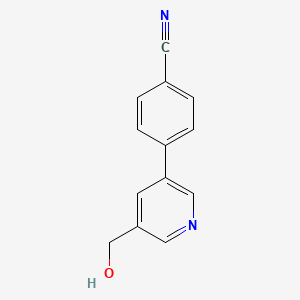
![Imidazo[1,2-a]quinoline-1-carboxylic acid](/img/structure/B11892487.png)
